molecular formula C18H17F2NO3S2 B2728760 (E)-3-(2,5-difluorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one CAS No. 2034996-87-5

(E)-3-(2,5-difluorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one

Cat. No.: B2728760
CAS No.: 2034996-87-5
M. Wt: 397.45
InChI Key: BVOOCAPYRSGAKO-ZZXKWVIFSA-N
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Description

(E)-3-(2,5-difluorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H17F2NO3S2 and its molecular weight is 397.45. The purity is usually 95%.
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Biological Activity

(E)-3-(2,5-difluorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This compound integrates a prop-2-en-1-one backbone with a 2,5-difluorophenyl group and a 1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan moiety, suggesting diverse pharmacological properties.

Chemical Structure

The chemical structure of the compound is represented as follows:

 E 3 2 5 difluorophenyl 1 1 1 dioxido 7 thiophen 2 yl 1 4 thiazepan 4 yl prop 2 en 1 one\text{ E 3 2 5 difluorophenyl 1 1 1 dioxido 7 thiophen 2 yl 1 4 thiazepan 4 yl prop 2 en 1 one}

This structure is characterized by:

  • Aromatic Fluorinated System : The presence of fluorine atoms may enhance lipophilicity and biological activity.
  • Heterocyclic Moiety : The thiazepan ring contributes to the compound's potential interactions with biological targets.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

Antimicrobial Activity

Research has shown that compounds with similar structural features often display significant antimicrobial properties. For instance, derivatives of thiazepan have been reported to demonstrate activity against various Gram-positive and Gram-negative bacteria. The specific antimicrobial efficacy of this compound remains to be fully elucidated but is anticipated based on its structural analogs.

Enzyme Inhibition

Molecular docking studies suggest that this compound may interact with specific enzymes or receptors. The binding affinity and inhibition kinetics are critical for determining its potential as a therapeutic agent. Research into similar compounds indicates that thiazepan derivatives can inhibit enzymes involved in various metabolic pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological Activity
3-(2,5-Difluorophenyl)-1-(thiazepan)Contains a thiazepan ringAntimicrobial
4-FluoroacetophenoneSimple aromatic ketoneAntitumor
(E)-3-(4-fluorophenyl)-prop-2-en-1-oneSimilar enone structureAntioxidant

This comparative analysis highlights the potential enhanced biological activity of this compound due to its unique combination of functional groups.

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of thiazepan derivatives. For instance:

  • Synthesis and Characterization : A study detailed the synthesis of various thiazepan derivatives and their biological evaluations. Results indicated that modifications in the substituents significantly influenced their antimicrobial efficacy.
  • ADME Properties : Absorption, Distribution, Metabolism, and Excretion (ADME) studies are essential for evaluating drug candidates. Early assessments suggest that (E)-3-(2,5-difluorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-y)prop-2-en-1-one may possess favorable ADME profiles based on its structural characteristics.

Properties

IUPAC Name

(E)-3-(2,5-difluorophenyl)-1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO3S2/c19-14-4-5-15(20)13(12-14)3-6-18(22)21-8-7-17(16-2-1-10-25-16)26(23,24)11-9-21/h1-6,10,12,17H,7-9,11H2/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOOCAPYRSGAKO-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C=CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)/C=C/C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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